molecular formula C₂₆H₃₂N₈O₄ B593760 mTOR Inhibitor, WYE-23 CAS No. 1062169-46-3

mTOR Inhibitor, WYE-23

Cat. No.: B593760
CAS No.: 1062169-46-3
M. Wt: 520.58
InChI Key: NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WYE-23 is an inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 value of 0.45 nM . It is selective for mTOR over PI3Kα .


Molecular Structure Analysis

The molecular formula of WYE-23 is C26H32N8O4 and it has a molecular weight of 520.6 . The formal name of WYE-23 is 4-[6- [4-[ [ (cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester .


Physical and Chemical Properties Analysis

WYE-23 is a cell-permeable pyrazolopyrimidine compound .

Scientific Research Applications

Antitumor Activity

WYE-132, a variant of WYE-23, demonstrates significant antitumor activity. As an ATP-competitive and specific inhibitor of both mTORC1 and mTORC2, it exhibits a potent and profound anticancer effect. Studies have shown its effectiveness against various cancers, including breast, glioma, lung, and renal tumors, offering substantial tumor regression and even complete regression in some cases when combined with other treatments (Yu et al., 2010).

Regulation of RNA Polymerase III-dependent Transcription in Cancer Cells

WYE-132 plays a role in regulating Maf1 phosphorylation and controlling RNA Polymerase III-dependent transcription in cancer cells. This effect is integral to its mechanism of action against cancer, as it involves the inhibition of pre-tRNA synthesis and the alteration of gene expression related to cell survival and proliferation (Shor et al., 2010).

Synergistic Effects with Other Anticancer Agents

The combination of WYE-132 with other anticancer agents, such as vinblastine, has shown synergistic effects in increasing the cytotoxicity against melanoma cancer cells. This combination enhances the growth inhibitory effects and promotes apoptosis, suggesting a potential for combination therapy in cancer treatment (khaki-khatibi et al., 2020).

Potential Use in Treating Acute Myeloid Leukemia (AML)

WYE-687, closely related to WYE-23, has demonstrated potential as an anti-AML agent. It effectively inhibits the survival and proliferation of AML cells and progenitor cells while being non-toxic to normal cells. This suggests a therapeutic potential for WYE-687 in AML treatment (Cheng et al., 2016).

Influence on Autophagy and Cellular Responses

WYE-132 and related inhibitors affect autophagy in cancer cells. The inhibition of mTORC1 and mTORC2 by these inhibitors triggers autophagy, which plays a critical role in the regulation of cellular responses to cancer therapy. This area is of particular interest in understanding how mTOR inhibitors can be more effectively used in cancer treatments (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .

Mode of Action

WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .

Biochemical Pathways

The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .

Pharmacokinetics

As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .

Result of Action

WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .

Action Environment

The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .

Future Directions

MTOR inhibitors, including WYE-23, are being investigated for their potential in treating various human cancers, especially those with elevated mTOR signaling due to genetic or metabolic disorders . The development of mTOR inhibitors has undergone several generations, and new types of mTOR inhibitors are being explored .

Biochemical Analysis

Biochemical Properties

The mTOR Inhibitor, WYE-23, interacts with the mammalian target of rapamycin (mTOR), which is the catalytic subunit of two multiprotein complexes, mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2) . The this compound, is an ATP-competitive and highly specific inhibitor targeting mTOR globally .

Cellular Effects

The this compound, has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mTORC1 and mTORC2 in diverse cancer models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound, exerts its effects at the molecular level through binding interactions with mTOR, leading to its inhibition . This results in changes in gene expression and impacts on enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound, have been observed to change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound, vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The this compound, is involved in metabolic pathways that include interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The this compound, is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mTOR Inhibitor, WYE-23
Reactant of Route 2
Reactant of Route 2
mTOR Inhibitor, WYE-23
Reactant of Route 3
Reactant of Route 3
mTOR Inhibitor, WYE-23
Reactant of Route 4
Reactant of Route 4
mTOR Inhibitor, WYE-23
Reactant of Route 5
Reactant of Route 5
mTOR Inhibitor, WYE-23
Reactant of Route 6
Reactant of Route 6
mTOR Inhibitor, WYE-23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.